molecular formula C22H22FN3O5 B4014205 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate

3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate

Cat. No. B4014205
M. Wt: 427.4 g/mol
InChI Key: MUJJCDIMNZFKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of organic compounds that are characterized by the presence of a piperazine ring attached to a fluorobenzoyl group, and an indole core. These types of compounds have been explored for their potential biological activities and are often synthesized for pharmacological evaluation.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions, starting with the condensation of appropriate starting materials such as 3-acetyl indole and 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine to yield intermediates, which are then subjected to further reactions to introduce the piperazine moiety and other substituents (Srinivas et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, revealing crystalline structures with specific space groups and unit cell parameters. These analyses provide insights into the arrangement of molecules in the crystal lattice, intermolecular interactions, and the overall geometry of the compound (Şahin et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with biological targets. The functional groups present in these molecules, such as the fluorobenzoyl and piperazine rings, play a critical role in their chemical behavior and biological activities. The fluorine atom, in particular, can significantly influence the molecule's reactivity and interaction with biological systems (Perregaard et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of the fluorine atom and the piperazine ring affects the compound's lipophilicity, which in turn influences its pharmacokinetic properties, such as absorption and distribution within the body (van Niel et al., 1999).

properties

IUPAC Name

(4-fluorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O.C2H2O4/c21-17-7-5-15(6-8-17)20(25)24-11-9-23(10-12-24)14-16-13-22-19-4-2-1-3-18(16)19;3-1(4)2(5)6/h1-8,13,22H,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJJCDIMNZFKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
Reactant of Route 3
Reactant of Route 3
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
Reactant of Route 4
Reactant of Route 4
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.